molecular formula C24H26N4O3S B11254178 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone

Cat. No.: B11254178
M. Wt: 450.6 g/mol
InChI Key: VEDBSFCOUVOCLY-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a benzodioxepin ring, a triazole ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the benzodioxepin ring, followed by the formation of the triazole ring, and finally, the introduction of the piperidine ring. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxepin ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The triazole ring can be reduced to form dihydro derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving the benzodioxepin and triazole rings.

    Medicine: It has potential therapeutic applications due to its unique structural features.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxepin ring may interact with enzymes or receptors, while the triazole ring can form hydrogen bonds with biological molecules. The piperidine ring may enhance the compound’s binding affinity and stability. These interactions lead to various biological effects, depending on the specific context.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone stands out due to its unique combination of rings and functional groups. Similar compounds include:

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl derivatives
  • 4-phenyl-4H-1,2,4-triazole derivatives
  • Piperidine-containing compounds

These compounds share some structural features but differ in their specific arrangements and functional groups, leading to distinct properties and applications.

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C24H26N4O3S/c29-22(27-12-5-2-6-13-27)17-32-24-26-25-23(28(24)19-8-3-1-4-9-19)18-10-11-20-21(16-18)31-15-7-14-30-20/h1,3-4,8-11,16H,2,5-7,12-15,17H2

InChI Key

VEDBSFCOUVOCLY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC5=C(C=C4)OCCCO5

Origin of Product

United States

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